N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}oxane-4-carboxamide N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}oxane-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 2097898-30-9
VCID: VC5238577
InChI: InChI=1S/C16H28N2O3/c19-16(14-3-8-20-9-4-14)17-11-13-1-6-18(7-2-13)15-5-10-21-12-15/h13-15H,1-12H2,(H,17,19)
SMILES: C1CN(CCC1CNC(=O)C2CCOCC2)C3CCOC3
Molecular Formula: C16H28N2O3
Molecular Weight: 296.411

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}oxane-4-carboxamide

CAS No.: 2097898-30-9

Cat. No.: VC5238577

Molecular Formula: C16H28N2O3

Molecular Weight: 296.411

* For research use only. Not for human or veterinary use.

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}oxane-4-carboxamide - 2097898-30-9

Specification

CAS No. 2097898-30-9
Molecular Formula C16H28N2O3
Molecular Weight 296.411
IUPAC Name N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]oxane-4-carboxamide
Standard InChI InChI=1S/C16H28N2O3/c19-16(14-3-8-20-9-4-14)17-11-13-1-6-18(7-2-13)15-5-10-21-12-15/h13-15H,1-12H2,(H,17,19)
Standard InChI Key UCZSUAKXTRPUEB-UHFFFAOYSA-N
SMILES C1CN(CCC1CNC(=O)C2CCOCC2)C3CCOC3

Introduction

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}oxane-4-carboxamide is a complex organic compound that has garnered significant attention in the fields of chemistry and pharmacology due to its unique structural features and potential biological applications. This compound is classified as an amide due to the presence of the carboxamide functional group and is also considered a heterocyclic compound because it contains rings made up of different elements, including nitrogen and oxygen .

Synthesis and Chemical Reactions

The synthesis of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}oxane-4-carboxamide typically involves several key steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reagent concentrations to optimize yield and purity. Common reagents used include lithium aluminum hydride for reductions and potassium permanganate for oxidations.

Biological Applications and Research

While specific biological applications of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}oxane-4-carboxamide are not extensively detailed in available literature, its unique structure suggests potential as a building block for synthesizing more intricate molecules with biological activity. The compound's heterocyclic nature, including piperidine and oxolane rings, is common in many biologically active compounds, indicating potential for further investigation in pharmacology .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator